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molecular formula C11H14N2O2 B1643014 ethyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

ethyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Cat. No. B1643014
M. Wt: 206.24 g/mol
InChI Key: CIYMIKKUVCWXKU-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid ethyl ester (0.2 g, 0.97 mmol) described in Preparation Example C-4 was dissolved in ethanol (15 mL), an aqueous solution of 1N sodium hydroxide (7.5 mL) was added thereto, followed by heating at 100° C. for 30 minutes. The reaction solution was allowed to room temperature, then cooled on an ice bath, and neutralized with 1N hydrochloric acid. The precipitated solid was collected by filtration, rinsed with water, then dried, and the title compound (143 mg, 0.8 mmol, 83%) was obtained.
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[C:8]2[CH2:15][CH2:14][CH2:13][C:9]2=[N:10][C:11]=1[NH2:12])=[O:5])C.[OH-].[Na+].Cl>C(O)C>[NH2:12][C:11]1[N:10]=[C:9]2[CH2:13][CH2:14][CH2:15][C:8]2=[CH:7][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=C2C(=NC1N)CCC2
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was allowed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice bath
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C2C(=N1)CCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.8 mmol
AMOUNT: MASS 143 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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